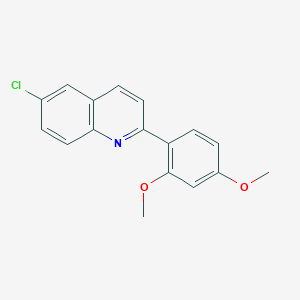![molecular formula C19H21N3O2 B3804509 N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3804509.png)
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Übersicht
Beschreibung
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPP is a pyrazolopyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways.
Biochemical and Physiological Effects:
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit angiogenesis and reduce the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its structure can be confirmed using various analytical techniques. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide. One area of research could focus on elucidating the mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide and identifying its molecular targets. Another area of research could focus on optimizing the synthesis of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide to improve its yield and purity. Further studies could also investigate the efficacy and safety of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide in animal models and humans. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide could be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide could be tested for its potential applications in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research could focus on elucidating the mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide, optimizing its synthesis, and investigating its efficacy and safety in animal models and humans.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has neuroprotective effects by reducing oxidative stress and inhibiting the production of reactive oxygen species.
Eigenschaften
IUPAC Name |
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(14-23)12-21(13-16-7-3-2-4-8-16)19(24)17-11-20-22-10-6-5-9-18(17)22/h2-11,15,23H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHUMSOZEOZBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C2=C3C=CC=CN3N=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3804430.png)
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethanamine](/img/structure/B3804438.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3804448.png)

![5-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3804471.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3804484.png)
![N-(4-methylphenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]malonamide](/img/structure/B3804489.png)
![6-(2-chlorophenyl)-N-[2-(3-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3804490.png)

![(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B3804518.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3804523.png)
![1-(1-{[6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3804531.png)
![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B3804536.png)
![5-(4,6-dimethoxypyrimidin-2-yl)-2-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3804539.png)